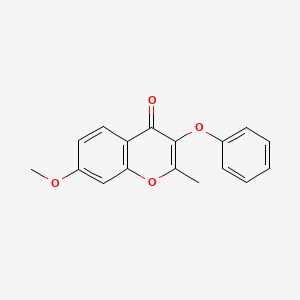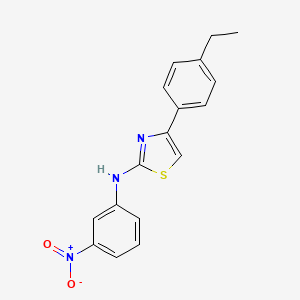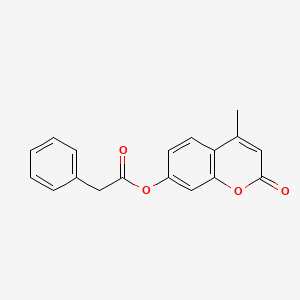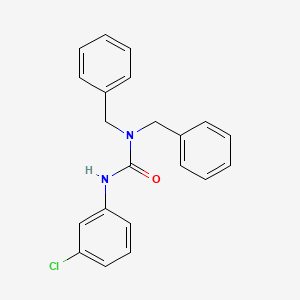
7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound that is found in citrus fruits such as tangerines and oranges. Tangeretin has been studied extensively for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-oxidant effects.
作用機序
Tangeretin's anti-cancer effects are thought to be due to its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have demonstrated that 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to scavenge free radicals and protect against oxidative damage, which is thought to contribute to its anti-aging and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is that it is relatively easy to obtain and synthesize. Additionally, 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has been shown to have low toxicity and few side effects, making it a safe compound to use in preclinical studies. However, one limitation of using 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments is that its bioavailability can be low, which can limit its effectiveness in vivo.
将来の方向性
There are numerous potential future directions for research on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one. One area of interest is the development of new cancer treatments that incorporate 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one or other flavonoids. Additionally, researchers are exploring the potential use of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is ongoing research into the mechanisms underlying 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one's therapeutic effects, which could lead to the development of new drugs and therapies.
合成法
Tangeretin can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One commonly used method involves the extraction of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one from the peel of citrus fruits using organic solvents such as ethanol or methanol. This method is relatively simple and cost-effective, making it a popular choice for researchers.
科学的研究の応用
Tangeretin has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one's anti-cancer effects. Studies have shown that 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
7-methoxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-17(21-12-6-4-3-5-7-12)16(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCRBZMJOMPTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)

![2,2'-[(phenylsulfonyl)imino]diacetamide](/img/structure/B5745042.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)
![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
